molecular formula C26H17NO4 B11498262 N-(2-methoxydibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-carboxamide

N-(2-methoxydibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-carboxamide

Cat. No.: B11498262
M. Wt: 407.4 g/mol
InChI Key: UWZYSIIHTZTNJL-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-carboxamide is an organic compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic compounds containing a fused pair of benzene and furan rings. This specific compound is characterized by the presence of a methoxy group and a carboxamide group attached to the dibenzofuran structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-carboxamide typically involves the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-thiophenecarboxamide
  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methylphenyl)-4H-1,2,4-triazole-3-thioacetamide
  • 2-(2-tert-butylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-carboxamide is unique due to its specific structural features, such as the presence of both methoxy and carboxamide groups on the dibenzofuran core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H17NO4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)dibenzofuran-2-carboxamide

InChI

InChI=1S/C26H17NO4/c1-29-25-13-19-17-7-3-5-9-22(17)31-24(19)14-20(25)27-26(28)15-10-11-23-18(12-15)16-6-2-4-8-21(16)30-23/h2-14H,1H3,(H,27,28)

InChI Key

UWZYSIIHTZTNJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC5=C(C=C4)OC6=CC=CC=C65

Origin of Product

United States

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